6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS3/c1-19-9-4-5-10-13(7-9)22-15(16-10)18-14-17-11(8-21-14)12-3-2-6-20-12/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJHONKWKUPBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods also focus on minimizing waste and ensuring environmental compliance .
Chemical Reactions Analysis
6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially changing the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiazole and benzo[d]thiazole rings. For example, derivatives similar to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine have shown promising results in inhibiting cancer cell proliferation in various cancer lines, such as:
- HepG2 (human liver cancer)
- MCF7 (breast cancer)
These studies often employ assays like the Sulforhodamine B assay to evaluate cytotoxicity and effectiveness against cancer cells .
Antimicrobial Properties
Research indicates that compounds with similar structures possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways .
Anti-inflammatory Effects
The thiazole and benzo[d]thiazole moieties are known for their anti-inflammatory properties. Compounds derived from these structures have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and thiazole components can significantly influence pharmacological profiles. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiophene ring | Enhanced antimicrobial potency |
| Variation in amino group | Altered anticancer efficacy |
Case Studies
- Anticancer Screening : A study evaluated a series of benzo[d]thiazole derivatives for their cytotoxicity against various cancer cell lines, demonstrating that specific substitutions led to increased potency against MCF7 cells .
- Antimicrobial Evaluation : Another investigation focused on synthesizing thiazole derivatives and assessing their antimicrobial activity against several pathogens, revealing that certain modifications resulted in compounds with broad-spectrum efficacy .
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar compounds to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine include other thiazole derivatives, such as:
2-aminothiazole: Known for its antimicrobial properties.
Benzothiazole: Studied for its anticancer and antiviral activities.
Thiophene derivatives: Investigated for their diverse biological activities.
What sets this compound apart is its unique combination of functional groups, which may enhance its biological activity and specificity compared to other similar compounds.
Biological Activity
6-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with thiazole and thiophene moieties. Recent studies have reported successful synthesis pathways that include:
- Knoevenagel Condensation : This method involves the reaction of thiazolidine derivatives with aromatic aldehydes.
- Microwave-Assisted Synthesis : This technique enhances reaction efficiency and yields.
The detailed synthetic route can be summarized as follows:
| Step | Reaction | Products |
|---|---|---|
| 1 | Thiazolidine + Aldehyde | Benzothiazole Derivative |
| 2 | Reaction with Thiophene | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including our compound of interest. The compound has shown significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values suggest potent antiproliferative effects.
- A549 (lung cancer) : Demonstrated inhibition of tumor growth in vivo.
In a study by Ribeiro Morais et al., the compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of standard anti-tubercular drugs, suggesting strong activity against resistant strains.
| Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| M. tuberculosis | 100 | 99 |
| S. aureus | 0.015 | High |
This data emphasizes the compound's potential as a dual-action therapeutic agent against both cancer and infectious diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole core and the introduction of thiophene groups enhance biological activity. Compounds with electron-donating groups at specific positions on the benzothiazole ring showed improved potency .
Key Findings:
- Substituents : Electron-donating groups at the para-position significantly increased anticancer activity.
- Thiazole Variants : Different thiazole derivatives were tested, revealing that specific substitutions could enhance selectivity and reduce toxicity.
Case Studies
- Study on Anticancer Efficacy : A study involving a series of benzothiazole derivatives showed that those similar to our target compound exhibited enhanced apoptosis in cancer cell lines when treated over a period .
- Tuberculosis Treatment : A clinical study demonstrated that patients treated with compounds similar to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amines exhibited reduced bacterial load and improved clinical outcomes compared to traditional therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves cyclization and condensation reactions. For example, thiazole derivatives are formed by reacting aniline analogs with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine treatment to introduce hydrazinyl groups . Key steps include:
- Cyclization : Use of thiourea and α-halo ketones in ethanol under reflux to form the thiazole core .
- Condensation : Reaction of 2-amino-thiazole intermediates with aldehydes (e.g., veratraldehyde) in ethanol with catalytic acetic acid to form Schiff bases .
- Optimization : Yield depends on solvent choice (e.g., DMF for solubility), reaction time (7–9 hours for cyclization), and stoichiometric ratios (1:1 molar ratio for condensation) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiophene/thiazole rings at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching C₁₆H₁₂N₃OS₂) and fragmentation patterns .
- IR Spectroscopy : Detects NH stretches (~3300 cm⁻¹) and C=S/C=N bonds (1600–1500 cm⁻¹) .
Q. What intermediates are pivotal in the synthesis of this compound, and how are they stabilized?
- Methodological Answer :
- 2-Hydrazinylbenzothiazole : Synthesized via hydrazine hydrochloride reacting with benzothiazol-2-amine in ethylene glycol. Stabilized by recrystallization in ethanol to avoid oxidation .
- Thiazol-2-amine Precursors : Intermediate salts (e.g., sodium thiocyanate adducts) are filtered under suction and washed with hexane to remove impurities .
Q. How are preliminary biological activities screened for this compound?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values, ensuring selectivity over healthy cells .
Advanced Research Questions
Q. How can molecular docking studies guide structural optimization for enhanced antimicrobial activity?
- Methodological Answer :
- Target Selection : Dock the compound against bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) using AutoDock Vina. The methoxy group shows hydrogen bonding with active-site residues (e.g., ASP73 in E. coli gyrase) .
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene position to improve binding affinity. QSAR models predict logP and polar surface area for bioavailability .
Q. How can discrepancies in biological activity data between similar analogs be resolved?
- Methodological Answer :
- Structural Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on solubility and membrane permeability via HPLC logD measurements .
- Assay Conditions : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability. Re-evaluate MICs under identical nutrient broth conditions .
Q. What strategies are effective in designing derivatives with improved metabolic stability?
- Methodological Answer :
- Prodrug Approaches : Acetylate the amine group to reduce first-pass metabolism. Hydrolytic stability is tested in simulated gastric fluid (pH 2.0) .
- Cytochrome P450 Inhibition : Screen derivatives against CYP3A4/2D6 isoforms using fluorogenic substrates. Replace methyl groups with trifluoromethyl to minimize interactions .
Q. How is the compound’s stability under physiological conditions assessed, and what degradation products are formed?
- Methodological Answer :
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions at 37°C. Monitor via LC-MS for hydrolyzed products (e.g., benzo[d]thiazol-2-amine) .
- Light Stability : Use ICH guidelines (Q1B) with UV irradiation (320–400 nm). Thiophene ring oxidation is a common degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
